Thp-peg5

Description

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Chemical Synthesis

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−). metabolomicsworkbench.orgwikipedia.org They function as flexible spacers to connect various molecular entities, while also conferring beneficial properties to the resulting conjugates. metabolomicsworkbench.org PEG linkers are characterized by their water solubility, biocompatibility, flexibility, and low immunogenicity, making them valuable in biological and medical research. metabolomicsworkbench.orgfishersci.be

PEG linkers are available in various forms, including linear and branched structures, and can be synthesized with different functional groups at their termini to enable specific chemical reactions. metabolomicsworkbench.orgfishersci.ca The molecular weight and length of the PEG chain significantly influence the properties and applications of PEGylated compounds, affecting factors such as solubility and circulation time. wikipedia.org The development of monodisperse PEG linkers, possessing precise molecular weights and defined structures, has allowed for more controlled and precise bioconjugation strategies. metabolomicsworkbench.orgnih.gov

Applications of PEG linkers in chemical synthesis and related fields are extensive. They are widely used in drug delivery systems to enhance solubility and stability of therapeutic agents, and to improve pharmacokinetics by prolonging circulation half-life and reducing proteolytic sensitivity. wikipedia.org PEG linkers are also crucial in bioconjugation for attaching biomolecules like proteins, peptides, and antibodies, facilitating targeted therapies and improving stability in biological environments. wikipedia.orguni.lu Furthermore, they find application in materials science, such as in the creation of microstructured hydrogels, and in surface modification to reduce non-specific binding and create platforms for studying enzymatic activity. sigmaaldrich.com

The Role of Tetrahydropyran (B127337) (THP) Protecting Groups in Organic Synthesis

The tetrahydropyranyl (THP) group is a common protecting group employed in organic synthesis, primarily for the protection of alcohols and phenols. fishersci.caamericanelements.com It consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom, derived from tetrahydropyran (oxane). fishersci.pt

THP ethers, formed by the reaction of alcohols or phenols with 3,4-dihydropyran under acidic conditions, offer stability towards a range of reaction conditions, including strongly basic environments, organometallics, hydrides, acylating reagents, and alkylation reagents. fishersci.caereztech.comuni.lu This stability makes the THP group particularly useful when manipulating other functionalities within a molecule that might be sensitive to these reagents.

A key characteristic of the THP protecting group is its acid lability, allowing for relatively straightforward removal (deprotection) under acidic hydrolysis or alcoholysis conditions to regenerate the original alcohol or phenol. fishersci.caereztech.com Common conditions for THP deprotection involve the use of catalytic acids such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). ereztech.com

While offering significant advantages in terms of stability and ease of introduction and removal, the introduction of a THP group creates a new stereocenter at the anomeric position of the tetrahydropyran ring. fishersci.caereztech.com This can lead to the formation of diastereomeric mixtures if the protected alcohol already possesses a stereogenic center, which may complicate synthesis and purification. Despite this, the THP group remains a valuable tool in organic synthesis, including in specific applications within peptide chemistry for protecting the side chains of amino acids like serine, threonine, and cysteine. americanelements.comuni.lu

Significance of THP-PEG5 as a Specialized Chemical Compound

This compound represents a convergence of the functionalities of THP protecting groups and PEG linkers. It is a specialized compound that typically features a tetrahydropyran (THP) moiety and a polyethylene glycol (PEG) chain composed of five ethylene oxide units. Compounds of this nature, such as MS-Peg5-thp which contains a five-unit ethylene glycol chain linked to a tetrahydropyran moiety, are significant in bioconjugation and chemical synthesis due to their combined properties. uni.lu

The presence of the THP group provides a protected hydroxyl functionality, which can be selectively deprotected under acidic conditions when required for further reaction. fishersci.com The PEG5 segment, with its defined length of five ethylene oxide units, acts as a hydrophilic spacer. This PEG chain imparts water solubility to the compound and provides flexibility, which is advantageous in various applications, particularly in biological systems and conjugation reactions. uni.lufishersci.com The precise number of ethylene glycol units in monodisperse PEG linkers like PEG5 offers a defined size and structure, enabling more controlled conjugation strategies compared to polydisperse PEGs. nih.gov

The combination of an acid-labile THP protecting group and a hydrophilic PEG linker in a single molecule like this compound makes it a valuable building block in the synthesis of complex molecules, including those relevant to drug delivery and bioconjugation. The THP group allows for orthogonal protection strategies, where other functional groups can be manipulated while the THP-protected site remains intact until acidic deprotection is performed. The PEG5 linker provides a soluble and flexible bridge, which can influence the properties of conjugated molecules, such as enhancing solubility and potentially reducing aggregation or improving pharmacokinetics.

Research Context and Scope of Academic Inquiry for this compound

The research context for this compound falls within the broader areas of chemical synthesis, bioconjugation, and the development of functional materials. Academic inquiry into this compound and similar THP-PEG linkers focuses on leveraging their unique structural features for targeted chemical modifications and the creation of novel conjugates.

The scope of academic inquiry includes:

Synthesis and Characterization: Developing efficient synthetic routes to produce this compound and related compounds with high purity and defined structures. Characterization using spectroscopic techniques (e.g., NMR, MS) is crucial to confirm the structure and integrity of the compound.

Application in Bioconjugation: Investigating the use of this compound as a linker to conjugate biomolecules (peptides, proteins, nucleic acids) or small molecules. This involves exploring reaction conditions for coupling through the functionalized end of the PEG linker (after potential THP deprotection) and studying the properties of the resulting conjugates, such as solubility, stability, and biological activity. The use of THP-PEG linkers in the synthesis of PROTACs (Proteolysis Targeting Chimeras) exemplifies this application area. nih.gov

Orthogonal Protection Strategies: Utilizing the acid lability of the THP group in this compound in synthetic schemes that require the selective deprotection of a hydroxyl group in the presence of other protected functionalities.

Development of Functional Materials: Incorporating this compound into the synthesis of polymers, hydrogels, or nanoparticles where the PEG segment provides solubility and flexibility, and the THP-protected end can be used for subsequent cross-linking or functionalization. The use of THP as a cross-linker in hydrogels containing PEG has been explored. sigmaaldrich.com

Radiochemistry: Research involving THP-PEG linkers in the development of radiotracers for imaging applications highlights another area of academic interest, where the PEG linker can influence pharmacokinetic properties. tcmsp-e.com

Structure

3D Structure

Properties

IUPAC Name |

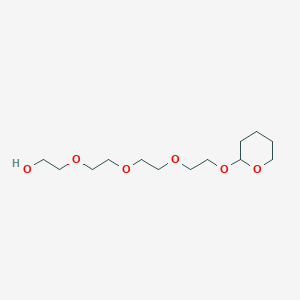

2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O6/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13-14H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTYVMRXVARJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thp Peg5 and Its Derivatives

General Principles of PEGylation Chemistry in Functional Material Design

PEGylation involves the grafting or conjugation of hydrophilic PEG chains to a molecule or support, typically through covalent links. interchim.com This modification imparts several advantages, including increased solubility and/or hydrosolubility, improved steric and hydrodynamic properties in aqueous environments, adjustable spacing effects, non-toxicity, weak immunogenicity, and enhanced bioavailability. interchim.com The increased hydrophilicity of PEGylated conjugates can favor solubility in aqueous buffers, reducing aggregation and increasing stability. interchim.com PEGylation can also alter the distribution of a conjugate within biological systems, generally leading to less sequestration in fatty compartments and increased bioavailability. interchim.com

Functional PEG derivatives, often categorized as monofunctional (one functional group) or homobifunctional (identical functional groups at both ends), or heterobifunctional (different functional groups at each end), are crucial for conjugation. nih.govpreprints.org These functional groups enable the covalent attachment of PEG to various molecules, such as drugs, proteins, or biomolecules. nih.govpreprints.org The synthesis of PEG derivatives typically involves the modification of the terminal hydroxyl groups of PEG, which, in their native form, have low reactivity and require activation. preprints.orgfrontiersin.org

Strategies for Incorporating THP Protecting Groups

The tetrahydropyranyl (THP) group is a common protecting group for alcohols and phenols in organic synthesis. organic-chemistry.orgtotal-synthesis.comwikipedia.org THP ethers are generally stable to strongly basic conditions, organometallics, hydrides, acylating reagents, and alkylation reagents, but are readily cleaved under acidic conditions. organic-chemistry.orgtotal-synthesis.comwikipedia.org The incorporation of a THP protecting group is often achieved by reacting the alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS). organic-chemistry.orgtotal-synthesis.comwikipedia.orgyoutube.com This reaction forms a THP ether, which is a type of acetal. total-synthesis.comwikipedia.org

In the context of PEG synthesis and functionalization, THP protection can be employed to selectively protect hydroxyl groups during multi-step synthesis, preventing unwanted side reactions. For instance, THP protection has been used in the synthesis of propargylated and PEGylated α-hydroxy acids. acs.org A mixture of mono-THP ether and bis-THP ether of PEG can be generated, and the THP group can be selectively removed under acidic conditions. acs.org The ease of installation, facile deprotection, and ready removal of the THP group from the reaction mixture make it a suitable protecting group in PEG chemistry. acs.org

Synthesis of THP-PEGn-OH Compounds (e.g., THP-PEG3-OH, THP-PEG4-OH, THP-PEG5-OH)

The synthesis of THP-PEGn-OH compounds, where 'n' indicates the number of ethylene (B1197577) glycol units, typically involves the controlled polymerization of ethylene oxide initiated by a molecule containing a hydroxyl group that is either protected with a THP group or subsequently functionalized with one. Alternatively, pre-formed PEGs with a terminal hydroxyl group can be reacted with a THP-introducing reagent.

While specific detailed synthetic procedures for this compound-OH were not extensively detailed in the provided snippets, the synthesis of similar THP-PEG derivatives and general PEG synthesis methods offer insights into the likely pathways. PEG chains are commonly synthesized via the ring-opening polymerization of ethylene oxide initiated by a hydroxyl-containing compound. nih.gov Using a THP-protected alcohol as an initiator could lead to the formation of THP-PEG-OH. For example, the synthesis of THP-PEG-OH via ring-opening polymerization of ethylene oxide using 2-(tetrahydro-2H-pyran-2-yloxy)ethanol as an initiator has been reported. researchgate.net

THP-PEGn-OH compounds like THP-PEG4-OH and this compound-OH have been identified as PEG-based linkers used in the synthesis of PROTACs. medchemexpress.comchemsrc.com One reported method for synthesizing MS-PEG5-thp, a related compound, involves reacting 3,4-dihydro-2H-pyran with methanesulfonyl-1-hydroxy-3,6,9-trioxaundecane, suggesting that the THP moiety can be introduced by reacting dihydropyran with a PEG derivative containing a terminal hydroxyl group. smolecule.com

Reaction Pathways and Mechanisms

The formation of the THP ether involves the acid-catalyzed reaction between a hydroxyl group and 3,4-dihydro-2H-pyran. The mechanism typically proceeds via protonation of the double bond in dihydropyran, generating a resonance-stabilized carbocation (an oxonium ion). total-synthesis.comyoutube.com The hydroxyl group of the PEG chain then acts as a nucleophile, attacking the electrophilic carbon of the carbocation. total-synthesis.comyoutube.com Loss of a proton regenerates the acid catalyst and yields the THP ether. total-synthesis.comyoutube.com

For the synthesis of THP-PEGn-OH from ethylene oxide polymerization, the mechanism involves the anionic ring-opening of ethylene oxide monomers, typically initiated by an alkoxide species. If a THP-protected alcohol is used as the initiator, the growing PEG chain will have a THP group at one terminus and a hydroxyl group at the other.

Purification Techniques in THP-PEG Synthesis

Purification is a critical step in the synthesis of PEG derivatives to obtain products with high purity and defined molecular weights. Conventional PEG synthesis often yields a mixture of molecules with a distribution of chain lengths, necessitating purification. nih.govacs.org

Chromatographic techniques are commonly employed for the purification of PEGylated compounds and PEG derivatives. Size exclusion chromatography (SEC) is effective for separating molecules based on size and can be used to remove low molecular weight by-products and unreacted PEG. Ion exchange chromatography (IEX) can also play a role, particularly if the PEGylation or functionalization alters the charge density of the molecule, allowing for the separation of positional isomers or removal of charged impurities. Hydrophobic interaction chromatography (HIC) can also be used to purify PEGylated proteins and may be a supplementary tool to IEX.

In the context of THP-PEG synthesis, purification techniques are used to isolate the desired product from starting materials, side products (such as bis-protected PEGs if monofunctionalization is intended), and reagents. For instance, after the deprotection of THP ethers, the resulting low boiling point byproducts can be removed in vacuo. acs.org Washing with aqueous solutions can also be used to remove hydrophilic components. acs.org Preparative HPLC can be employed to purify THP-containing derivatives. rsc.orgkcl.ac.uk

Advanced Functionalization of this compound for Conjugation

Functionalization of this compound involves modifying the terminal hydroxyl group (or introducing other functional groups) while the THP group serves as a protective moiety for another part of the molecule. This allows for selective reactions at the unprotected end of the PEG chain. Once the desired functionalization is complete, the THP group can be removed under acidic conditions to reveal a free hydroxyl group or another functional handle for further conjugation. organic-chemistry.orgtotal-synthesis.comwikipedia.org

The terminal hydroxyl group of PEG can be modified using various strategies to introduce reactive functional groups for conjugation. preprints.orgfrontiersin.org Common methods include activation via halogenation or, more commonly, sulfonylation (e.g., tosylation or mesylation), which creates good leaving groups for subsequent nucleophilic substitution reactions. preprints.orgmdpi.com

Development of NHS-Functionalized THP Derivatives

N-Hydroxysuccinimide (NHS) esters are highly reactive functional groups commonly used in bioconjugation chemistry due to their ability to react efficiently with primary amines to form stable amide bonds under mild conditions, typically at a slightly alkaline pH (7.2-9). smolecule.com

The development of NHS-functionalized THP derivatives allows for the facile introduction of the THP moiety into molecules containing primary amine groups. This strategy has been explored for creating kit-based precursors for radiolabeling and for conjugating THP to peptides, proteins, and antibodies. rsc.orgkcl.ac.ukmdpi.comresearchgate.net For example, NHS-functionalized THP derivatives have been synthesized by reacting THP-containing compounds with bis-NHS acid ester derivatives. rsc.org These NHS-THP derivatives can then be reacted with amine-containing molecules to form stable amide linkages, effectively conjugating the THP group to the desired target. rsc.orgresearchgate.net The stability of the NHS ester is influenced by the linker length between the THP and the NHS ester. rsc.org

The use of NHS-functionalized THP derivatives provides a convenient and efficient method for site-specific conjugation of THP moieties to various biomolecules, enabling downstream applications such as radiolabeling or further chemical modifications after removal of the THP protecting group. rsc.orgkcl.ac.ukmdpi.comresearchgate.net

Strategies for Bioconjugation (e.g., Amine, Thiol, Carboxyl)

The tetrahydropyranyl (THP) group, when incorporated into PEG chains like this compound, can play a role in bioconjugation strategies, primarily by protecting a hydroxyl group during the synthesis of PEG derivatives that are subsequently functionalized for conjugation. The terminal hydroxyl group on a PEG chain can be transformed into various functional groups, including amines, carboxyls, and thiols, using established organic chemistry methods google.com.

While THP itself is primarily a protecting group for hydroxyls and thiols researchgate.netiris-biotech.de, its lability under acidic conditions allows for the controlled deprotection of a hydroxyl group on a PEG chain, which can then be further modified for bioconjugation. For instance, a THP-protected PEG-alcohol could be deprotected to reveal a free hydroxyl, which can then be converted into an amine, thiol, or carboxyl group for conjugation to biomolecules google.commdpi.com.

THP protection has been explored in peptide chemistry for protecting functionalities like hydroxyl (Ser, Thr, Tyr), thiol (Cys), and amine (Trp) groups researchgate.net. The acid lability of the THP group is a key feature, allowing for its removal under specific acidic conditions researchgate.netiris-biotech.deresearchgate.net. This controlled deprotection can be crucial in multi-step synthesis involving sensitive biomolecules.

Strategies for conjugating through amine, thiol, and carboxyl groups on PEG derivatives are well-established. For example, amine-terminated PEGs can be synthesized and coupled to carboxyl or aldehyde-functionalized molecules mdpi.compolysciences.com. Thiol-functionalized PEGs are useful for conjugation to maleimides, activated disulfides, or metal surfaces mdpi.compolysciences.comcd-bioparticles.net. Carboxyl-modified PEGs can be activated (e.g., using carbodiimides like EDC) to react with primary amine groups on proteins or other biomolecules mdpi.comfsu.edumdpi.com.

The integration of a THP-protected PEG moiety into a larger molecule allows for selective deprotection and subsequent conjugation through these various functional groups, enabling the creation of complex bioconjugates with tailored properties.

Chelation of Radiometals (e.g., Gallium-68) via THP Moieties

The tetrahydropyran (B127337) (THP) moiety, particularly in the form of tris(hydroxypyridinone) (THP) ligands, has emerged as an efficient chelator for radiometals, including Gallium-68 (⁶⁸Ga) researchgate.netmdpi.comacs.orgresearchgate.netfrontiersin.org. ⁶⁸Ga is a positron-emitting radionuclide widely used in Positron Emission Tomography (PET) imaging researchgate.netmdpi.com.

THP-based chelators offer several advantages for ⁶⁸Ga radiolabeling, including rapid complexation kinetics under mild conditions (room temperature, near-neutral pH) and high radiochemical yields researchgate.netmdpi.comfrontiersin.orgnih.govacs.org. This is a significant improvement compared to some traditional chelators like DOTA, which often require higher temperatures and lower pH for efficient complexation mdpi.com.

The tris(hydroxypyridinone) structure provides a hexadentate coordination environment, exhibiting high affinity for trivalent metal ions like Ga³⁺ mdpi.comresearchgate.net. Studies have shown that THP-peptide bioconjugates can be rapidly and quantitatively labeled with ⁶⁸Ga³⁺ at ambient temperature and micromolar ligand concentrations mdpi.comacs.org. The resulting ⁶⁸Ga-THP complexes demonstrate high stability in serum and in vivo, minimizing the dissociation of the radiometal mdpi.com.

The integration of THP chelator moieties into molecules, potentially including PEG linkers, allows for the development of radiopharmaceuticals for PET imaging. For example, THP-tetrazine conjugates have been synthesized and successfully radiolabeled with ⁶⁸Ga for pretargeted PET imaging of PEGylated liposomes nih.gov. This highlights the utility of THP-based systems in creating targeted imaging agents.

The efficiency and mild labeling conditions associated with THP chelators make them attractive for kit-based radiosynthesis, simplifying the preparation of ⁶⁸Ga radiopharmaceuticals mdpi.comfrontiersin.org.

Data on the radiolabeling efficiency of THP-based chelators with ⁶⁸Ga demonstrate high radiochemical yields under mild conditions.

| Chelator | Radiometal | Concentration | Temperature | pH | Time | Radiochemical Yield | Reference |

| THP-Ac | ⁶⁸Ga³⁺ | 10 µM | Room Temp | 6.5 | 5 min | >98% | mdpi.com |

| THP-NCS-RGD | ⁶⁸Ga³⁺ | Low | Room Temp | 5.5-6.5 | <5 min | 95%-99% | researchgate.netacs.org |

| THP-Ph-NCS-RGD | ⁶⁸Ga³⁺ | Low | Room Temp | 5.5-6.5 | <5 min | 95%-99% | researchgate.netacs.org |

| THP-PL-Liposomes | [⁶⁸Ga]Ga | - | 30 min | 6-7 | 15 min | 94 ± 2% | acs.org |

| THP-tetrazine | ⁶⁸Ga | - | - | - | 15 min | 74 ± 6% | nih.gov |

This data illustrates the rapid and efficient complexation of ⁶⁸Ga with different THP-based conjugates under conditions suitable for radiopharmaceutical preparation.

Synthesis of Multi-functional THP-PEG Architectures (e.g., Triblock Copolymers)

The synthesis of multi-functional polymers incorporating both tetrahydropyran (THP) and polyethylene (B3416737) glycol (PEG) moieties allows for the creation of complex architectures with tailored properties, such as triblock copolymers. While specific examples of "this compound" triblock copolymers are not explicitly detailed in the search results, the principles of synthesizing multi-functional PEGs and incorporating THP as a protecting group or a functional unit are relevant.

Multi-functional PEG architectures can be synthesized through various polymerization techniques and post-polymerization modifications. Discrete PEG compounds with specific numbers of ethylene oxide units and defined end functionalities can be synthesized, offering better control over the polymer structure compared to traditional polydisperse PEGs google.comacs.org.

The THP group can be introduced into PEG chains as a protecting group for terminal hydroxyls during the synthesis of heterobifunctional or multi-arm PEGs broadpharm.com. After the desired architecture is formed, the THP groups can be selectively removed under mild acidic conditions to reveal reactive hydroxyl groups, which can then be further functionalized core.ac.uk.

Triblock copolymers containing PEG blocks are commonly synthesized. For example, poly(ethylene glycol)-poly(tetrahydrofuran)-poly(ethylene glycol) (PEG-PTHF-PEG) triblock copolymers have been synthesized by the ring-opening polymerization of ethylene oxide using PTHF as a macroinitiator ippi.ac.irresearchgate.net. While PTHF is structurally related to tetrahydropyran, this example illustrates the synthesis of triblock copolymers with PEG blocks.

Multi-functional polyethers with defined sequences and functional side-arms have been synthesized using liquid-phase synthesis with THP as a temporary protecting group for chain termini core.ac.uk. This approach allows for the controlled assembly of complex polymer structures.

The synthesis of multi-functional THP-PEG architectures can involve incorporating various functional groups at different points in the polymer chain, enabling subsequent bioconjugation or other chemical modifications. This modular approach allows for the design of polymers with diverse applications, including drug delivery systems and biomaterials acs.org.

The ability to precisely control the molecular weight, architecture, and functionalization of PEG-based polymers, combined with the utility of the THP group for protection or chelation, opens up possibilities for creating sophisticated multi-functional materials.

Advanced Spectroscopic and Analytical Characterization of Thp Peg5 Conjugates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of PEGylated compounds, including THP-PEG5. The direct proportionality between the integral of an NMR peak and the concentration of the nucleus makes it highly valuable for precise quantification. emerypharma.com While seemingly simple, accurate concentration determination requires careful measurement and data processing. emerypharma.com

Proton NMR (¹H NMR) for End-Group Analysis and Polymer Chain Confirmation

Proton NMR (¹H NMR) is routinely used to characterize PEG derivatives. The chemical shifts in the ¹H NMR spectrum reflect the chemical environment of the molecule's skeleton, and the peak area is proportional to the number of protons. rsc.org This allows for the confirmation of the polymer chain structure and, importantly, the analysis of end-groups. For PEG, the characteristic repeating unit signal is typically observed around 3.5 ppm. mdpi.com Analyzing the signals corresponding to the protons of the terminal groups, such as the THP group and the other end-group (e.g., hydroxyl in THP-PEGn-OH), provides information about the successful synthesis and the nature of the functionalization. nih.gov

For instance, in the characterization of THP(EG)4OH, ¹H NMR analysis was performed, and the spectrum recorded at 400 MHz in DMSO-d6 showed relevant signals confirming the structure. rsc.org Similarly, ¹H NMR was used to characterize THP(EG)8Bn, with the spectrum recorded at 400 MHz in DMSO-d6. rsc.org The analysis of functionalized PEGs by ¹H NMR often involves comparing the integration of signals from the PEG backbone with those from the end-groups. nih.gov However, it is crucial to consider the effect of ¹³C-¹H coupling, which can lead to erroneous peak assignments and inaccurate quantification if ignored, especially for larger polymers where the integration of ¹³C-coupled ¹H peaks can be comparable to that of terminal groups. nih.gov

Quantitative NMR for Functionalization Degree Determination

Quantitative NMR (qNMR), particularly quantitative ¹H NMR, is a robust method for determining the degree of functionalization in PEG conjugates. emerypharma.com By accurately integrating the signals corresponding to the functional group and the PEG repeating units, the molar ratio of the functional group to the PEG chain can be determined. This provides a direct measure of the functionalization yield. emerypharma.comnih.gov Unlike chromatography, qNMR does not require a calibration curve for quantification. emerypharma.com

For example, quantitative ¹H NMR has been used to characterize the grafting density of thiol-terminated PEG on gold nanoparticles. nih.gov A method utilizing a multi-Lorentzian-splitting algorithm was developed to distinguish the NMR signal of free PEG from grafted PEG, allowing for in situ monitoring and quantification of grafting density. nih.gov The integral of the peak of free PEG molecules remains proportional to the number of protons if it can be distinguished from grafted PEG. nih.gov Another study demonstrated the use of ¹H NMR to determine the molecular weight and the efficacy of conjugation of a terminal moiety to mPEG by comparing the integration of the methyl group singlet to the signals of the repeating monomer unit or the ¹³C-¹H coupled peaks. nih.gov

Data from ¹H NMR can be used to calculate the purity of an analyte using the following equation: emerypharma.com

Purity (%) = (I_analyte / N_analyte) * (M_analyte / m_analyte) / ((I_analyte / N_analyte) / (M_analyte / m_analyte) + (I_standard / N_standard) / (M_standard / m_standard)) * 100

Where P is purity, I is integral value, N is the relative number of protons, M is molar mass, and m is mass, with 'analyte' referring to the compound of interest and 'standard' referring to an internal standard. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass Spectrometry (MS) techniques are essential for determining the molecular weight and compositional analysis of this compound conjugates and related products. MS provides information about the mass-to-charge ratio (m/z) of ions, allowing for the identification of different species present in a sample. bruker.com

MALDI-TOF MS for Polymer Dispersity and End-Group Identification

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of polymers, including PEGs. frontiersin.orgbath.ac.uk It allows for the determination of the absolute molecular weight of individual polymer chains, providing insights into the polymer repeat unit and chain end groups. bath.ac.uk MALDI-TOF MS is particularly useful for assessing the polymer dispersity (distribution of molecular weights) of PEGylated compounds. bruker.comresearchgate.net

Optimization of sample preparation methods, including the choice of matrix and cationization reagent, is critical for maximizing ionization and detection in MALDI-TOF MS. frontiersin.orgbath.ac.uk Common matrices for PEG analysis include α-cyano-4-hydroxycinnamic acid (CHCA) and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB). frontiersin.orgbath.ac.uk Cationization reagents like sodium trifluoroacetate (B77799) (NaTFA) are often used to facilitate ionization. bath.ac.uk

MALDI-TOF MS analysis of PEG standards shows a distribution of chain lengths, with peaks separated by the mass of the PEG monomer unit (approximately 44 Da). bath.ac.uk This allows for the determination of the average molecular weight and provides information about the polydispersity. bath.ac.ukresearchgate.net MALDI-TOF MS can also be used to identify end-groups by analyzing the mass of the polymer chains and correlating them with possible end-group structures. bath.ac.uk For example, MALDI-TOF MS has been used to characterize PEGylated peptides and confirm 1:1 PEGylation. researchgate.net Characterization of PEGylated lipid components using MALDI-TOF MS can reveal different PEG distributions. bruker.com

ESI-MS for Charged Species Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable technique for the characterization of PEGylated compounds. acs.orgresearchgate.netnih.govimpactanalytical.com ESI is a soft ionization technique that is suitable for analyzing polar molecules and generating charged species from solution. chromatographyonline.com ESI-MS is particularly useful for analyzing charged species and can be coupled with liquid chromatography (LC-ESI-MS) for the separation and detection of components in complex mixtures. acs.orgresearchgate.netimpactanalytical.com

ESI-MS can provide information about the molecular weight of PEGylated conjugates. researchgate.netnih.gov However, the polydispersity of PEG can lead to complex spectra with overlapping charge states, making interpretation challenging, especially for larger PEGs or PEGylated proteins. researchgate.netnih.gov Charge reduction techniques, such as the addition of amines, can be applied to simplify the mass spectrum and facilitate the interpretation of charge states. researchgate.netnih.gov

High-resolution MS, such as HRMS (ESI), can provide accurate mass measurements, which are crucial for confirming the elemental composition of this compound conjugates and products. rsc.org For example, HRMS (ESI) was used to characterize THP(EG)4OH, providing calculated and detected m/z values for [M+H]⁺, [M+Na]⁺, [M+NH4]⁺, and [M+K]⁺ ions. rsc.org ESI-MS has also been used to confirm the presence of modified phospholipids (B1166683) in PEGylated liposomes by observing a shift towards higher molecular weight compared to the unconjugated material. nih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound conjugates and products and for separating components in reaction mixtures. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of PEG and PEGylated conjugates. researchgate.net HPLC can be used for both analytical and preparative purposes, allowing for the assessment of purity and the isolation of desired products. researchgate.net Different HPLC modes, such as reversed-phase HPLC (RP-HPLC) and size exclusion chromatography (SEC), can be employed depending on the properties of the this compound conjugate. researchgate.netkcl.ac.ukresearchgate.netnih.gov

RP-HPLC separates compounds based on their hydrophobicity. researchgate.net The retention time of PEGylated peptides in RP-HPLC has been shown to increase with increasing PEG chain length. researchgate.net SEC separates molecules based on their size in solution. kcl.ac.ukresearchgate.netnih.gov SEC is particularly useful for determining the molecular weight distribution of polymers and for separating PEGylated conjugates from unconjugated PEG or other impurities of different sizes. nih.govresearchgate.netnih.gov SEC results can provide information about the dominant product and the presence of self-coupling products in polymerization reactions. researchgate.net

Chromatographic techniques are also coupled with detectors to provide quantitative and qualitative information. UV detectors are commonly used, although PEG itself has minimal UV absorbance, so conjugation to a chromophore is often necessary for UV detection. nottingham.ac.uk Evaporative Light Scattering Detection (ELS) is another option for detecting PEGylated compounds. google.com Coupling chromatography with MS (LC-MS) provides both separation and mass information, enhancing the ability to identify and quantify components in complex samples. acs.orgresearchgate.netimpactanalytical.comgoogle.com

Ensuring the purity of functionalized PEGs is important, as impurities can affect the properties and performance of conjugates. nih.gov While SEC can be used to assess purity, it may require complex detection and analysis methods. nih.gov HPLC methods have been developed and validated for the simultaneous quantification of different compounds, including those with THP groups, demonstrating their utility in purity assessment. researchgate.net

Table 1: Summary of Analytical Techniques for this compound Characterization

| Technique | Primary Information Provided | Key Applications |

| ¹H NMR | Structural confirmation, End-group analysis | Verifying successful synthesis, Identifying terminal functionalities |

| Quantitative NMR | Degree of functionalization, Purity determination | Quantifying the extent of PEGylation or functional group attachment |

| MALDI-TOF MS | Molecular weight distribution, End-group identification | Assessing polymer polydispersity, Confirming overall structure and terminal groups |

| ESI-MS | Molecular weight, Compositional analysis | Analyzing charged species, Confirming molecular formula (with HRMS) |

| HPLC | Purity assessment, Separation of components | Isolating desired products, Determining purity profiles |

| SEC | Molecular weight distribution, Size-based separation | Assessing polymer size heterogeneity, Separating based on hydrodynamic volume |

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a chromatographic technique that separates molecules based on their hydrodynamic volume when they pass through a porous stationary phase. It is a valuable tool for determining the molecular weight distribution of polymers and conjugates, including PEGylated species chromatographyonline.comchromatographyonline.comrefeyn.comlcms.cz. For this compound conjugates, SEC can be used to assess the average molecular weight, polydispersity index (PDI), and the presence of aggregates or unconjugated components.

The principle of SEC relies on larger molecules eluting faster as they cannot enter the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer elution time refeyn.com. By comparing the elution profile of the this compound conjugate to that of known molecular weight standards, its molecular weight distribution can be determined. SEC coupled with multi-angle light scattering (SEC-MALS) can provide absolute molecular weight information without relying on calibration standards wyatt.com. This is particularly useful for complex conjugates where the hydrodynamic volume may not correlate directly with molecular weight in the same way as linear polymers or standard proteins.

SEC is considered a standard method for protein analysis and is often used to quantify aggregation and oligomerization refeyn.com. For PEGylated proteins, SEC can resolve different species based on the number of PEG chains attached, as each added PEG group increases the molecular weight and hydrodynamic volume chromatographyonline.com. A representative SEC chromatogram for a PEGylated protein shows distinct peaks corresponding to the native protein, mono-PEGylated species, and di-PEGylated species, eluting in order of increasing molecular weight chromatographyonline.com. While specific data for this compound conjugates was not found, the application of SEC to PEGylated compounds demonstrates its relevance for assessing the molecular weight distribution and purity of this compound conjugates.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Yield

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique widely used for analyzing the purity of compounds and determining reaction yields. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating proteins and peptides based on their hydrophobicity hplc.eunih.gov. This technique can be adapted for the analysis of this compound conjugates, especially if they are conjugated to biomolecules or contain hydrophobic moieties in addition to the PEG chain.

HPLC separates components of a mixture by differential partitioning between a stationary phase and a mobile phase. By using appropriate stationary and mobile phases, this compound and its related impurities or conjugation products can be resolved and detected, typically using UV absorption or other suitable detectors hplc.eumdpi-res.com. The purity of the this compound conjugate can be determined by calculating the percentage of the peak area corresponding to the conjugate relative to the total area of all peaks in the chromatogram researchgate.net.

Calculating reaction yield using HPLC data involves identifying and integrating the peaks corresponding to the starting material, product (this compound conjugate), and any byproducts researchgate.net. The yield percentage can be calculated using the formula:

Yield Percentage = (Amount of Product / Amount of Starting Material) * 100% researchgate.net

Accurate quantification requires the use of calibration curves generated from known concentrations of the pure compounds researchgate.net. HPLC analysis provides insights into reaction efficiency and product formation, aiding in process optimization researchgate.net. Studies on the synthesis of conjugates have reported using analytical RP-HPLC to confirm high chemical purity (>95%) and good yields mdpi-res.com.

Dynamic Light Scattering (DLS) for Nanoparticle and Conjugate Hydrodynamic Size

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a non-invasive technique used to determine the hydrodynamic size and size distribution of particles, including nanoparticles, proteins, and macromolecular conjugates, in solution horiba.comnanotempertech.comanton-paar.com. For this compound conjugates, particularly if they form self-assemblies or are conjugated to nanoparticles, DLS is essential for characterizing their size in a solvated state.

DLS measures the random changes in the intensity of light scattered by particles undergoing Brownian motion horiba.comanton-paar.com. Smaller particles move faster than larger particles due to Brownian motion anton-paar.com. The fluctuations in scattered light intensity are analyzed to determine the diffusion coefficient of the particles, which is then converted to the hydrodynamic diameter using the Stokes-Einstein equation horiba.comanton-paar.com.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule or a mixture thermofisher.comanalis.com.myresearchgate.netijrdo.org. It is based on the principle that different functional groups absorb infrared light at specific frequencies thermofisher.com. FTIR can be applied to this compound conjugates to confirm the presence of characteristic functional groups from both the THP and PEG moieties, as well as any functional groups introduced during the conjugation process.

When a sample is exposed to infrared radiation, specific bonds within the molecules vibrate at characteristic frequencies, absorbing energy at those frequencies thermofisher.com. The resulting spectrum, which plots absorbance or transmittance against wavenumber, provides a unique molecular fingerprint thermofisher.com. By analyzing the positions and intensities of the absorption bands, the functional groups present in the this compound conjugate can be identified.

Typical IR absorption frequencies for common functional groups, such as C-H, C=C, C=O, C-O, and O-H, are well-documented uc.edu. For a this compound conjugate, expected functional groups include those from the tetrahydropyran (B127337) (THP) group and the repeating ethylene (B1197577) glycol units of the PEG chain. The presence of specific peaks corresponding to these groups, as well as any new peaks formed due to the conjugation reaction, can be confirmed by comparing the FTIR spectrum of the conjugate to the spectra of the starting materials. FTIR spectroscopy is often used to identify functional groups in organic compounds and polymers analis.com.myijrdo.org.

Advanced Microscopic and Imaging Techniques in Conjugate Characterization

Advanced microscopic and imaging techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are invaluable for visualizing the morphology, size, and structure of this compound conjugates, particularly when they involve nanoparticles or form defined structures thermofisher.comresearchgate.net. These techniques provide direct visual evidence that complements the information obtained from scattering and spectroscopic methods.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the internal structure, morphology, and size of samples at the nanoscale thermofisher.comthermofisher.comuq.edu.au. In TEM, a beam of electrons is transmitted through a very thin sample. The interaction of the electrons with the sample's features creates an image based on the differential scattering and absorption of electrons thermofisher.com.

For this compound conjugates, especially those involving nanoparticles or liposomes, TEM can be used to visualize the shape, size distribution, and structural integrity of the conjugated entities. TEM can reveal whether the conjugation process has altered the morphology of the core structure and can provide insights into the distribution of the conjugate on the surface of a nanoparticle. High-resolution TEM (HR-TEM) can even provide information on the atomic scale thermofisher.comresearchgate.net. TEM has been widely applied to characterize the morphology and structure of various materials, including nanocomposites and functionalized nanocontainers core.ac.ukuq.edu.auresearchgate.netuliege.becore.ac.ukpagepressjournals.org.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a surface imaging technique that provides high-resolution images of the topography and morphology of a sample thermofisher.comresearchgate.netnps.edu. Unlike TEM, SEM produces an image by scanning a focused beam of electrons across the surface of the sample and detecting the secondary electrons or backscattered electrons emitted from the surface nps.edu.

Applications of Thp Peg5 in Biomedical and Materials Science Research

PROTAC Linker Chemistry and Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) represent a groundbreaking therapeutic strategy that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins rather than merely inhibiting their function medchemexpress.comjenkemusa.comsigmaaldrich.commdpi.comnih.gov. A typical PROTAC molecule is heterobifunctional, consisting of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two ligands medchemexpress.comjenkemusa.comsigmaaldrich.comnih.govtargetmol.comnih.gov. THP-PEG5 is employed as a PEG-based linker in the synthesis of PROTACs medchemexpress.comtargetmol.com. The linker plays a critical role in facilitating the formation of a ternary complex between the POI, the PROTAC molecule, and the E3 ubiquitin ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein sigmaaldrich.comnih.govtargetmol.comnih.gov.

Functional Linker Modifications for PROTAC Efficacy

The chemical structure and composition of the linker, including the incorporation of flexible elements like PEG chains, can influence the physicochemical properties and membrane permeability of PROTACs, thereby affecting their degradation efficiency . Flexible linkers, such as those based on PEG, are commonly used in PROTAC design . The flexibility provided by the PEG chain in this compound can enhance the interaction between the PROTAC, the POI, and the E3 ligase by allowing for appropriate spatial arrangement within the ternary complex . Modifying the type, length, and flexibility of the linker, as well as the junction site, can impact the stability of the ternary complex and ultimately the efficacy of the PROTAC nih.gov. While extending linker length can sometimes abolish degradation or alter selectivity, appropriate linker length is critical for achieving maximum interaction between the POI and E3 ligase, leading to efficient ubiquitination and degradation nih.gov.

Drug Delivery Systems and Nanomedicine

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol chains to molecules or nanoparticles, is a widely adopted strategy in the field of drug delivery and nanomedicine rsc.orgnih.govmdpi.comresearchgate.netfrontiersin.orgnih.govnih.gov. This modification aims to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents and delivery systems. While this compound is a specific, relatively short PEG-based molecule, the general principles and benefits of PEGylation are relevant to understanding its potential applications in this domain.

PEGylation for Enhanced Biocompatibility and Circulation Time

PEGylation enhances the biocompatibility of nanoparticles and drug delivery systems by creating a hydrophilic shield around them rsc.orgnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov. This hydrophilic layer reduces non-specific interactions with biological components, such as proteins in the bloodstream, and minimizes recognition by the body's immune system rsc.orgnih.govmdpi.comresearchgate.netfrontiersin.orgnih.govresearchgate.net. The increased hydrophilicity and reduced protein adsorption lead to improved stability in physiological fluids and a prolonged circulation time in the bloodstream rsc.orgnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov. This extended circulation allows more time for the therapeutic system to reach its intended target site.

Stealth Properties and Reduced Macrophage Uptake of PEGylated Systems

A key advantage of PEGylation is the conferral of "stealth" properties to nanoparticles and drug carriers rsc.orgnih.govmdpi.comresearchgate.net. The PEG coating minimizes the adsorption of opsonins, which are proteins that mark foreign particles for clearance by the mononuclear phagocyte system (MPS), including macrophages nih.govresearchgate.net. By reducing opsonization, PEGylation effectively decreases the uptake of nanoparticles by macrophages in organs like the liver and spleen, thereby preventing their rapid removal from circulation rsc.orgnih.govmdpi.comresearchgate.net. This stealth effect is crucial for improving the systemic delivery of therapeutic agents. Studies using human THP-1 differentiated cells, a macrophage cell line, have demonstrated reduced nanoparticle uptake upon PEGylation rsc.org.

Optimization of PEG Chain Length and Grafting Density in Nanoparticle Formulations

The effectiveness of PEGylation in providing stealth properties and prolonging circulation time is significantly influenced by the molecular weight (and thus chain length) and the grafting density of the PEG chains on the nanoparticle surface rsc.orgnih.govmdpi.comnih.govmedcraveonline.comscispace.com. The conformation of the PEG layer, which can range from a "mushroom" at low grafting densities to a "brush" at higher densities, also plays a role rsc.orgnih.govmedcraveonline.comscispace.com.

Research has explored the impact of different PEG chain lengths and grafting densities on protein adsorption, macrophage uptake, and circulation time. For instance, studies have shown that increasing PEG molecular weight can decrease protein adsorption and phagocytic uptake nih.gov. However, there can be an optimal PEG length for maximizing circulation time, as excessively long PEG chains might lead to aggregation or other issues rsc.orgnih.gov. Similarly, higher PEG grafting densities generally result in less protein adsorption and reduced cellular uptake medcraveonline.com. A dense brush conformation of the PEG coating has been shown to be effective in inhibiting macrophage internalization and increasing circulation time rsc.org.

Application in Liposomal Formulations for Drug and Gene Delivery

PEGylation, the process of conjugating polyethylene glycol chains to molecules or nanoparticles, is a widely adopted strategy to enhance the pharmacokinetic properties of drug and gene delivery systems, particularly liposomes nih.govnih.gov. The incorporation of PEG derivatives like this compound into liposomal formulations can improve solubility and stability, reduce immunogenicity, and prolong circulation time in vivo fishersci.canih.gov. PEGylated liposomes, often referred to as "stealth liposomes," can evade recognition by the reticuloendothelial system, thereby reducing their capture and increasing their half-life in the bloodstream nih.gov.

Research has explored the use of PEGylated liposomes for delivering various therapeutic agents, including genes nih.gov. While the precise role and specific advantages of this compound in liposomal drug and gene delivery are areas of ongoing investigation, the general principles of PEGylation in improving liposome (B1194612) performance highlight the potential utility of this compound in such applications nih.gov. Studies involving PEGylated liposomes have demonstrated that increasing the molecular weight of the incorporated PEG can lead to prolonged blood circulation and reduced uptake by the mononuclear phagocytic system nih.gov. For instance, liposomes coated with 5 kDa PEG showed improved circulation time compared to those with lower molecular weights nih.gov. In the context of targeted delivery, such as to macrophages, studies have shown that the presence of PEG on liposomes can influence their cellular uptake, although findings can vary depending on the specific cell type and liposome formulation fishersci.at.

Bioorthogonal Chemistry and Radiochemistry

This compound plays a role in the fields of bioorthogonal chemistry and radiochemistry, particularly in the development of radiotracers for imaging applications wikidoc.orgisotope-cmr.comfishersci.comguidetopharmacology.orgscitoys.com. Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes charchem.orguni-freiburg.de. The PEG linker in this compound contributes to the water solubility and biocompatibility necessary for such applications sci-toys.comnih.gov.

THP-based chelators, which can be incorporated into PEGylated constructs, have demonstrated high affinity for radiometals like Gallium-68 ([68Ga]) and rapid complexation kinetics under mild conditions isotope-cmr.comfishersci.comguidetopharmacology.org. This makes them attractive for radiolabeling biomolecules for positron emission tomography (PET) imaging fishersci.comguidetopharmacology.org.

Pretargeted Imaging with Radiometal-Chelated this compound Conjugates

Pretargeted imaging is a strategy that utilizes bioorthogonal chemistry to separate the delivery of a targeting vector (e.g., an antibody or liposome) from the administration of a short-lived radiotracer isotope-cmr.comscitoys.com. This approach aims to improve image contrast by allowing the targeting vector to accumulate at the target site and clear from non-target tissues before the radiolabeled component is introduced isotope-cmr.com.

THP-based chelators conjugated to targeting vectors via linkers, potentially including PEG chains, have been explored for pretargeted imaging with [68Ga] isotope-cmr.comguidetopharmacology.orgscitoys.com. For example, a [68Ga]-labeled THP-tetrazine radiotracer has been developed for bioorthogonal click radiolabeling and evaluated for pretargeted PET imaging of liposomal nanomedicines isotope-cmr.comscitoys.com. In this system, TCO-functionalized PEGylated liposomes served as the primary targeting vector, which could then react with the injected THP-tetrazine radiotracer through an inverse electron demand Diels Alder (IEDDA) click reaction isotope-cmr.com. This approach allows for efficient radiolabeling of the liposomes in vivo with the short-lived [68Ga] isotope isotope-cmr.com. The development of NHS-functionalized THP derivatives with linkers, including those with a five-carbon atom chain relevant to PEG5, has been reported for efficient synthesis of kit-based precursors for [68Ga]-labeled PET probes, facilitating conjugation to various targeting molecules like peptides and antibodies under mild conditions guidetopharmacology.org.

"Click Chemistry" Applications

Click chemistry refers to a set of highly efficient, reliable, and bioorthogonal reactions that are widely used for bioconjugation and the synthesis of complex molecules and materials charchem.orguni-freiburg.denih.gov. These reactions typically occur under mild conditions, are highly selective, and produce minimal byproducts, making them suitable for biological applications charchem.orgnih.goveasychem.org.

PEG linkers, including those with a PEG5 unit, are frequently incorporated into molecules designed for click chemistry to enhance their solubility and biocompatibility nih.goveasychem.orgwikipedia.org. This compound, with its potential for functionalization, can serve as a building block for creating molecules with click-reactive handles, such as azide, alkyne, or tetrazine groups wikipedia.orgresearchgate.net. These functionalized this compound derivatives can then be used in various click chemistry applications, including the conjugation of biomolecules, the modification of surfaces, and the creation of novel materials charchem.orguni-freiburg.de. For instance, the reaction between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO) is a fast and selective bioorthogonal click reaction utilized in bioconjugation and radiochemistry isotope-cmr.comwikipedia.orgwikipedia.org.

Cell Culture and Tissue Engineering Applications

THP-PEG compounds, including those with PEG5 units, find utility in cell culture and tissue engineering research americanelements.comwikipedia.org. These applications often require materials and reagents that are biocompatible and can be modified to interact with cells in a controlled manner uni-freiburg.dewikipedia.org.

PEGylation is a common strategy employed in tissue engineering to modify the properties of biomaterials, such as hydrogels and scaffolds, to improve cell adhesion, proliferation, and differentiation uni-freiburg.de. While specific studies detailing the direct use of this compound in cell culture or tissue engineering were not extensively found, the general application of PEG derivatives in these fields suggests a potential role for this compound as a modifiable linker or building block for creating biocompatible materials or for functionalizing cell culture surfaces uni-freiburg.deamericanelements.comwikipedia.org. For example, studies involving the uptake of PEGylated liposomes by THP-1 cells, a human monocytic cell line used in cell culture studies, highlight the interaction of PEGylated constructs with cells fishersci.atciteab.com.

New Materials Research and Functional Coatings

The unique properties of PEG, such as its hydrophilicity and ability to form flexible chains, make PEG derivatives valuable in the development of new materials and functional coatings americanelements.comwikipedia.orgwikipedia.orgwikipedia.orgnih.gov. This compound, with its cleavable THP group and reactive hydroxyl (after deprotection) or other functionalizable terminus, can be used to synthesize polymers, dendrimers, or other complex structures with tailored properties sci-toys.com.

Functional coatings are applied to surfaces to impart specific characteristics, such as improved biocompatibility, reduced protein fouling, or the ability to immobilize biomolecules wikipedia.org. PEG-based coatings are widely used to create non-fouling surfaces that resist the adsorption of proteins and cells, which is crucial in biomedical devices and biosensors wikipedia.org. This compound can potentially be used as a component in the synthesis of polymers or as a modifier for creating PEGylated surfaces for various applications in materials science and functional coatings americanelements.comwikipedia.orgwikipedia.org. Hydrophilic polymer coatings, which include PEG-based materials, are used to block non-specific biological molecule adherence to surfaces wikipedia.org.

Ligand and Polypeptide Synthesis Support

THP-PEG compounds, including this compound, are employed in the synthesis of ligands and polypeptides as linkers or protecting groups americanelements.comwikipedia.orgwikipedia.org. The THP group serves as an acid-labile protecting group for alcohols, which can be selectively removed to allow for further chemical modifications sci-toys.com.

Challenges and Future Directions in Thp Peg5 Research

Batch-to-Batch Variability and Dispersity Control in PEG Synthesis

A fundamental challenge in the widespread application of PEG derivatives, including THP-PEG5, stems from the inherent polydispersity of conventionally synthesized PEG. Traditional polymerization methods yield a mixture of polymer chains with varying lengths, leading to batch-to-batch variability in molecular weight and dispersity. frontiersin.orgnih.govacs.orgacs.orgprecisepeg.com This heterogeneity complicates the characterization and purification of PEGylated products, potentially impacting their biological activity and the reproducibility of research findings and manufacturing processes. nih.govacs.orgacs.orgnih.govinternational-biopharma.com

For short PEG chains like PEG5, while the degree of dispersity might be less pronounced compared to high molecular weight PEGs, achieving high purity and controlling the exact number of ethylene (B1197577) glycol units remains critical. The synthesis of short, well-defined PEGs often requires laborious purification steps, such as multiple rounds of column chromatography, to isolate the desired chain length from the mixture of oligomers. nih.gov This can impede the practical and cost-effective large-scale production of highly pure this compound.

Future directions in addressing this challenge are focused on developing advanced synthetic methodologies that allow for precise control over polymer chain length and architecture. Stepwise organic synthesis approaches, including iterative coupling and solid-phase synthesis techniques, are being explored and refined to produce monodisperse (uniform) PEGs. nih.govacs.orgacs.orgnih.govinternational-biopharma.com Automated synthesis platforms are also being investigated to improve the efficiency and reproducibility of synthesizing sequence-defined PEG oligomers. researchgate.netresearchgate.net These advancements aim to minimize batch-to-batch variations and provide researchers and manufacturers with access to highly pure this compound with a defined structure, crucial for ensuring consistent product quality and reliable experimental outcomes. international-biopharma.compurepeg.com

Immunogenicity and Accelerated Blood Clearance of PEGylated Compounds

While PEG is generally considered to have low immunogenicity, an increasing body of evidence indicates that PEGylation can, in certain instances, induce an immune response, leading to the formation of anti-PEG antibodies. frontiersin.orgchempep.comcapes.gov.brscielo.brcheckrare.comtandfonline.commdpi.comacs.orgfrontiersin.orgbiochempeg.comresearchgate.net This phenomenon can be particularly problematic upon repeated administration of PEGylated therapeutics, resulting in Accelerated Blood Clearance (ABC). capes.gov.brmdpi.combiochempeg.comresearchgate.netnih.gov The ABC effect is characterized by a rapid reduction in the circulation half-life of the PEGylated compound due to its swift uptake by the mononuclear phagocyte system (MPS), primarily mediated by anti-PEG IgM antibodies. capes.gov.brmdpi.comresearchgate.netnih.gov

Pre-existing anti-PEG antibodies have been detected in individuals who have not been previously treated with PEGylated drugs, likely due to widespread exposure to PEG in various consumer products. frontiersin.orgcapes.gov.brtandfonline.comacs.orgresearchgate.net The presence of these pre-existing antibodies can potentially impact the pharmacokinetics and efficacy of subsequently administered PEGylated therapeutics. The immune response to PEG is influenced by several factors, including the molecular weight, density, and architecture (linear vs. branched) of the PEG chain, as well as the nature of the conjugated molecule. frontiersin.orgtandfonline.comacs.orgbiochempeg.comresearchgate.net

The relevance of immunogenicity and ABC to short PEGs like this compound is an active area of investigation. While longer PEG chains are often associated with a more pronounced "stealth" effect, the immunogenic profile of short PEGs can differ. frontiersin.orgacs.org Understanding how the specific structure of this compound, including the THP moiety and the short PEG5 chain, influences the potential for inducing an immune response or triggering ABC is crucial for its application in areas like drug delivery and diagnostics. Future research needs to focus on comprehensively evaluating the immunogenic potential of this compound and its conjugates and developing strategies to mitigate any observed immune responses, potentially through structural modifications or alternative administration routes.

Advancements in High-Purity, Sequence-Defined Polymer Synthesis

The limitations posed by the polydispersity of conventional PEG have driven significant advancements in the synthesis of high-purity, sequence-defined polymers. The goal is to create uniform PEG molecules with precisely controlled chain lengths, end-group functionalities, and architectures. nih.govacs.orgacs.orgprecisepeg.cominternational-biopharma.comresearchgate.netpurepeg.com These well-defined polymers are essential for ensuring the consistency and reproducibility required for demanding applications in pharmaceuticals and biotechnology.

Stepwise synthesis methods, which involve adding one monomer unit at a time or coupling defined oligomer segments, are key to achieving sequence definition in PEG synthesis. acs.orgacs.orgnih.gov Solid-phase synthesis, adapted from peptide synthesis techniques, offers advantages in terms of purification and automation for building defined PEG chains. nih.govresearchgate.netresearchgate.net Automated synthesis platforms are being developed to streamline these iterative processes, enabling the more efficient production of monodisperse PEG oligomers and their derivatives. researchgate.netresearchgate.net

These advancements in synthetic chemistry are directly relevant to this compound research. The ability to synthesize this compound with a precisely defined PEG5 chain and controlled end-group functionalization (beyond the THP group) allows for the creation of well-characterized conjugates with predictable properties. international-biopharma.compurepeg.com While challenges related to scalability and cost for very long uniform PEGs persist, the synthesis of short, defined oligomers like PEG5 is more feasible with current technologies. acs.orgacs.orgnih.gov Continued progress in this area will provide researchers with access to high-quality this compound, facilitating more accurate structure-activity relationship studies and the development of improved conjugates.

Development of Novel this compound-based Conjugates for Specific Biological Targets

The this compound molecule, particularly in forms like this compound-OH or functionalized derivatives such as MS-Peg5-thp, serves as a valuable linker for creating conjugates targeting specific biological molecules or pathways. smolecule.commedchemexpress.comtargetmol.com The PEG component imparts favorable properties like increased solubility and reduced non-specific binding, while the THP group and/or the functional group at the other terminus provide reactive handles for conjugation. chempep.comsmolecule.comthermofisher.com

One prominent area where this compound is being explored is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comtargetmol.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. This compound can function as the linker connecting the ligand for the target protein and the ligand for the E3 ligase in a PROTAC molecule. medchemexpress.comtargetmol.com The length and flexibility of the PEG5 linker are critical parameters influencing the efficiency of ternary complex formation (target protein-PROTAC-E3 ligase) and subsequent degradation.

Beyond PROTACs, this compound-based conjugates can be designed for various applications, including targeted drug delivery, diagnostic imaging, and biosensing. The THP group can potentially be utilized as a protecting group that can be cleaved under specific conditions, allowing for controlled release of the conjugated molecule. google.com Alternatively, the THP group itself or a functional group introduced after deprotection can serve as an attachment point for targeting ligands (e.g., antibodies, peptides, small molecules) that bind to specific receptors or markers on cell surfaces or in the extracellular matrix. Future research will focus on synthesizing novel this compound conjugates with a variety of targeting ligands and therapeutic or diagnostic payloads, evaluating their specificity, efficacy, and pharmacokinetic profiles for different biological targets and diseases.

Exploration of this compound in Emerging Areas of Chemical Biology and Nanotechnology

This compound is poised for exploration in emerging areas of chemical biology and nanotechnology, leveraging its unique structure as a short, functionalizable hydrophilic linker. In chemical biology, this compound can be utilized as a building block for synthesizing probes, tags, and linkers for studying biological processes. Its incorporation into biomolecules or synthetic systems can enhance their solubility, reduce aggregation, and provide a handle for further modifications or conjugations using click chemistry or other bioorthogonal reactions. precisepeg.comchempep.comthermofisher.com

In nanotechnology, PEGylation is a widely adopted strategy for modifying the surface of nanoparticles, liposomes, and other nanomaterials to improve their performance in biological environments. mdpi.combiochempeg.comsmolecule.commdpi.comresearchgate.netresearchgate.netnih.gov this compound can be incorporated into the surface chemistry of these nanomaterials to provide a hydrophilic coating that reduces non-specific protein adsorption and uptake by the MPS, thereby prolonging their circulation time in the bloodstream. biochempeg.comsmolecule.comresearchgate.netnih.gov The THP group offers a potential point for attaching targeting ligands to the nanoparticle surface, enabling targeted delivery to specific cells or tissues. google.com

The short length of the PEG5 chain in this compound may offer distinct advantages or disadvantages compared to longer PEG chains in certain nanotechnology applications, influencing factors like stealth properties, protein corona formation, and cellular interactions. frontiersin.orgnih.gov Future research will involve exploring the incorporation of this compound into various nanomaterial platforms for applications such as targeted drug delivery vehicles, contrast agents for imaging, and components of biosensors. Understanding the impact of the this compound structure and surface density on the nanomaterial's biological interactions and in vivo fate will be critical for optimizing their design for specific applications.

Q & A

Basic Research Questions

Q. What established protocols ensure reproducible synthesis of Thp-peg5, and what common pitfalls should researchers avoid?

- Methodological Answer : The synthesis of this compound typically involves stepwise conjugation of tetrahydropyran (Thp) with polyethylene glycol (PEG) via carbodiimide-mediated coupling. Key steps include activating PEG’s terminal hydroxyl groups, controlling stoichiometric ratios to avoid cross-linking, and purifying intermediates using size-exclusion chromatography. Reproducibility requires strict temperature control (±2°C) and inert atmospheric conditions to prevent oxidation. Common pitfalls include incomplete activation of PEG (verified via FTIR) and residual solvents, which can be mitigated by lyophilization and NMR validation .

Q. Which spectroscopic and chromatographic techniques are optimal for validating this compound’s structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming Thp-PEG linkage by identifying characteristic proton shifts (e.g., Thp’s anomeric proton at δ 4.8–5.2 ppm). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with refractive index detection, where a single peak at 8–10 kDa confirms monodispersity. Dynamic Light Scattering (DLS) further evaluates hydrodynamic radius consistency (±1 nm across batches) .

Q. How should researchers design in vitro assays to preliminarily assess this compound’s biocompatibility?

- Methodological Answer : Use a tiered approach:

- Cytotoxicity : MTT assay on HEK-293 or NIH/3T3 cells at 0.1–100 µg/mL concentrations, with viability thresholds >80% after 72 hours.

- Hemocompatibility : Hemolysis assay using fresh erythrocytes (2% v/v in PBS) incubated with this compound; <5% hemolysis indicates compatibility.

- Protein Adsorption : SDS-PAGE to detect serum protein corona formation after 1-hour incubation in fetal bovine serum .

Advanced Research Questions

Q. What optimization strategies resolve low yield or impurity issues during this compound synthesis under non-ideal reaction conditions?

- Methodological Answer : Low yield (<60%) often stems from suboptimal pH (target pH 7.4–7.8) or competing side reactions. Strategies include:

- DoE Optimization : Apply a 3-factor (temperature, pH, molar ratio) Box-Behnken design to identify interaction effects.

- Catalyst Screening : Test alternatives to EDC/NHS (e.g., DMT-MM) for improved coupling efficiency.

- In-Line Monitoring : Use ATR-FTIR to track PEG activation in real-time, terminating reactions at >90% conversion .

Q. How can computational modeling (e.g., MD simulations) reconcile discrepancies between predicted and experimental pharmacokinetic profiles of this compound?

- Methodological Answer : Discrepancies in half-life (e.g., simulations predicting t₁/₂ = 12 hrs vs. experimental t₁/₂ = 8 hrs) may arise from oversimplified force fields. Refine models by:

- Parameterization : Incorporate PEG’s solvation entropy using explicit solvent models (TIP3P water).

- Validation : Cross-check with Small-Angle X-ray Scattering (SAXS) to validate hydrodynamic radii under physiological conditions.

- Iterative Refinement : Adjust torsional potentials for Thp’s glycosidic bonds using density functional theory (DFT) .

Q. What meta-analysis frameworks are suitable for synthesizing conflicting data on this compound’s efficacy across preclinical studies?

- Methodological Answer : Apply PRISMA guidelines to aggregate data from ≥20 studies. Key steps:

- Heterogeneity Assessment : Calculate I² statistics; if I² > 50%, use random-effects models.

- Bias Adjustment : Trim-and-fill analysis to correct for publication bias.

- Subgroup Analysis : Stratify by animal models (e.g., murine vs. primate) or administration routes (IV vs. subcutaneous) .

Data Presentation Standards

Ethical and Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.